4-Chloro-1H-benzo[d]imidazol-5-amine
Overview
Description
4-Chloro-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. The presence of a chlorine atom at the 4-position and an amine group at the 5-position of the benzoimidazole ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
The synthesis of 4-Chloro-1H-benzo[d]imidazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the oxidative condensation of ketones and amidines, which produces tri-substituted imidazol-4-ones under basic conditions .
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
4-Chloro-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas or metal hydrides for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-1H-benzo[d]imidazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The pathways involved in its biological effects are often related to its ability to interfere with cellular processes, such as DNA replication or protein synthesis.
Comparison with Similar Compounds
4-Chloro-1H-benzo[d]imidazol-5-amine can be compared with other imidazole derivatives, such as:
1H-benzo[d]imidazole: Lacks the chlorine and amine substituents, resulting in different chemical and biological properties.
4-Bromo-1H-benzo[d]imidazol-5-amine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
2-Methyl-1H-benzo[d]imidazol-5-amine: Contains a methyl group at the 2-position, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives.
Properties
IUPAC Name |
4-chloro-1H-benzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAIYGAZOZOJFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1N)Cl)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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